molecular formula C7H10O2 B13672183 (Z)-Ethyl penta-2,4-dienoate

(Z)-Ethyl penta-2,4-dienoate

Cat. No.: B13672183
M. Wt: 126.15 g/mol
InChI Key: MOJNQUDSDVIYEO-WAYWQWQTSA-N
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Description

(Z)-Ethyl penta-2,4-dienoate: is an organic compound characterized by its conjugated diene structure. This compound is a derivative of penta-2,4-dienoic acid, where the carboxylic acid group is esterified with ethanol. The presence of conjugated double bonds in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-Ethyl penta-2,4-dienoate can undergo oxidation reactions, typically forming epoxides or other oxygenated derivatives.

    Reduction: Reduction of the double bonds can lead to the formation of saturated esters.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated esters.

    Substitution: Amides or ethers, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (Z)-Ethyl penta-2,4-dienoate in chemical reactions involves the reactivity of its conjugated double bonds. These double bonds can participate in various addition and substitution reactions, making the compound versatile in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

ethyl (2Z)-penta-2,4-dienoate

InChI

InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3,5-6H,1,4H2,2H3/b6-5-

InChI Key

MOJNQUDSDVIYEO-WAYWQWQTSA-N

Isomeric SMILES

CCOC(=O)/C=C\C=C

Canonical SMILES

CCOC(=O)C=CC=C

Origin of Product

United States

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